(Rac)-Bedaquiline

説明

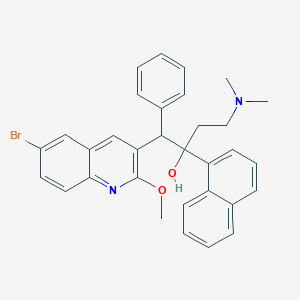

1-(6-Bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol is a brominated quinoline derivative with the molecular formula C₃₂H₃₁BrN₂O₂ and a molecular weight of 555.50 g/mol . It is a stereoisomeric compound, with the (1R,2S) configuration being the pharmacologically active form used in antituberculosis therapy . This compound is structurally related to bedaquiline (TMC-207), a first-in-class diarylquinoline approved for multidrug-resistant tuberculosis (MDR-TB) . Its core structure features a quinoline ring substituted with bromine at position 6, methoxy at position 2, and a bulky naphthyl-phenylbutanol side chain containing a dimethylamino group . The bromine atom at position 6 is critical for binding to the mycobacterial ATP synthase, disrupting bacterial energy production .

Key physicochemical properties include a density of 1.3±0.1 g/cm³, a high boiling point (706.5±60.0 °C), and a logP value of ~5.5, indicating significant lipophilicity . It is classified as a Hazard Group 6.1 substance (toxic if swallowed, H301; hazardous to aquatic life, H410) and requires storage at 2–8°C in dry conditions .

特性

IUPAC Name |

1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIJNHUBAXPXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(6-Bromo-2-methoxy-3-quinolyl)-4-(dimethylamino)-2-(1-naphthyl)-1-phenyl-butan-2-ol, commonly known as bedaquiline, is a synthetic compound belonging to the diarylquinoline class. It has garnered significant attention for its potent antimycobacterial properties, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB). This article delves into the biological activity of bedaquiline, exploring its mechanisms of action, pharmacokinetics, and therapeutic applications.

Bedaquiline exerts its antimicrobial effects primarily by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This inhibition disrupts ATP production, leading to bacterial cell death. The specific interaction with the ATP synthase proton pump is crucial for its bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis .

Pharmacokinetics

The pharmacokinetic profile of bedaquiline is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations typically reached within 5 hours post-administration.

- Distribution : High volume of distribution (over 1000 L), indicating extensive tissue penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with a notable metabolite exhibiting reduced biological activity but increased cytotoxicity.

- Elimination : Long half-life of approximately 173 hours, allowing for once-daily dosing; primarily excreted via feces (1-4% in urine) .

Antimycobacterial Activity

Bedaquiline has shown efficacy against various strains of M. tuberculosis, including those resistant to conventional therapies. Clinical studies indicate that its addition to standard treatment regimens significantly improves outcomes for patients with MDR-TB. A meta-analysis of clinical trials demonstrated a reduction in mortality rates among patients receiving bedaquiline compared to those on standard therapy alone .

Cytotoxicity and Safety Profile

While bedaquiline is effective against tuberculosis, it is associated with certain adverse effects, including hepatotoxicity and QT interval prolongation. Monitoring liver function tests is essential during treatment due to the risk of transient serum liver test abnormalities .

Case Studies

- Clinical Trial Outcomes : In a pivotal clinical trial involving patients with MDR-TB, bedaquiline was administered alongside other antitubercular agents. Results indicated a significant increase in treatment success rates and a decrease in time to culture conversion compared to control groups.

- Long-term Follow-up : A cohort study assessed the long-term effects of bedaquiline therapy on MDR-TB patients over five years. The findings suggested sustained efficacy with manageable side effects, highlighting the importance of continuous monitoring and supportive care during treatment .

Comparative Data Table

| Parameter | Bedaquiline | Other Antitubercular Agents |

|---|---|---|

| Mechanism | ATP synthase inhibition | Various (e.g., cell wall synthesis) |

| Bioavailability | High (variable) | Variable |

| Half-life | 173 hours | Varies widely |

| Common Side Effects | Hepatotoxicity, QT prolongation | Nausea, rash |

| Efficacy in MDR-TB | High | Moderate |

科学的研究の応用

Treatment of Multidrug-Resistant Tuberculosis

Bedaquiline is one of the first new drugs approved for treating MDR-TB in decades. Its efficacy has been demonstrated in various clinical trials, where it was shown to significantly improve treatment outcomes when combined with other antituberculosis medications. The compound has been associated with a higher rate of treatment success compared to traditional regimens .

Pharmacokinetics and Safety Profile

Research has indicated that bedaquiline has a favorable pharmacokinetic profile, with a long half-life allowing for once-daily dosing. However, it is also associated with potential liver toxicity, necessitating careful monitoring during treatment. Studies have reported instances of elevated liver enzymes in patients receiving bedaquiline, highlighting the need for vigilance regarding hepatotoxicity .

Combination Therapy Studies

Clinical studies have explored the potential of bedaquiline in combination with other agents such as linezolid and clofazimine. These combinations aim to enhance bactericidal activity and reduce the emergence of resistance. Research indicates that such combinations can lead to improved clinical outcomes and may shorten treatment duration .

Case Studies

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs differ in halogen substitution, stereochemistry, and functional group modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Findings:

Halogen Substitution : Bromine at position 6 optimizes binding to mycobacterial ATP synthase. Chlorine and iodine analogs show reduced efficacy and stability, respectively .

Stereochemistry : The (1R,2S) configuration is essential for activity; racemic mixtures or other isomers (e.g., 1S,2R) exhibit diminished potency .

Salt Forms : Fumarate salts improve aqueous solubility, facilitating formulation .

Research and Development Insights

- Synthesis : The bromo compound is synthesized via a multi-step process involving THF, diisopropylamine, and low-temperature reactions . Isomer separation is achieved using chiral chromatography .

- Crystallography : SHELX programs are widely used to resolve stereochemistry, ensuring correct enantiomer identification .

- Toxicity : Bromine contributes to hepatotoxicity (H373), prompting research into safer halogen alternatives .

準備方法

Fumarate Salt (Bedaquiline Fumarate)

Bedaquiline fumarate (1:1 stoichiometry) is prepared by reacting the free base with fumaric acid in isopropyl alcohol at 80°C. The salt precipitates upon cooling, yielding a white crystalline solid with >99.5% purity after vacuum drying. This form is preferred in pharmaceutical formulations due to its high solubility and bioavailability.

Citrate Salt (Bedaquiline Citrate)

The WO2016198031A1 patent details citrate salt synthesis by mixing bedaquiline free base with citric acid in isopropyl alcohol at 80°C. The solution is cooled to 50°C, stirred for 1 hour, and filtered to obtain a crystalline product with a 96.6% yield . The citrate form exhibits a melting point of 174°C (DSC) and distinct XRPD reflections (10.3°, 12.0°, 13.1° 2θ), facilitating quality control.

Comparative Analysis of Synthetic Routes

Stereochemical Challenges and Solutions

The synthesis’s complexity arises from the need to control both C1 and C2 stereocenters . Early methods relied on chiral auxiliaries, but modern approaches use:

-

Diastereomeric Crystallization : Oxalic acid preferentially binds the (1R,2S)-isomer due to hydrogen-bonding interactions with the quinoline nitrogen and hydroxyl group.

-

Asymmetric Catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) have been explored but are less cost-effective .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound, and how can its stereochemical complexity be addressed?

The compound’s synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling for introducing the bromoquinoline moiety and regioselective substitutions to install the naphthyl and phenyl groups. To address stereochemical complexity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., Evans auxiliaries) are recommended. Evidence from structural analogs suggests that protecting-group strategies for the hydroxyl and dimethylamino groups are critical to avoid side reactions .

Q. What are the standard protocols for structural characterization of this compound using X-ray crystallography?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/ethanol mixtures). Data collection is performed at low temperatures (100 K) to minimize thermal motion artifacts. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule refinement, with Flack parameter analysis to confirm absolute configuration . For example, the compound’s diastereomeric purity was confirmed using this method in antituberculosis drug studies .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed via licensed hazardous waste services. While specific toxicity data for this compound is limited, structurally related dimethylamino-containing analogs show potential respiratory sensitization, necessitating strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., antitubercular efficacy vs. cytotoxicity)?

Contradictions may arise from differences in assay conditions (e.g., bacterial strain variability, cellular uptake kinetics). A systematic approach includes:

- Dose-response profiling : Compare MIC (minimum inhibitory concentration) values across multiple Mycobacterium tuberculosis strains (e.g., H37Rv vs. clinical isolates).

- Cytotoxicity screening : Use mammalian cell lines (e.g., Vero or HepG2) to calculate selectivity indices (SI = IC₅₀/MIC).

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism. Earlier studies highlighted the compound’s efficacy against drug-resistant TB strains, but cytotoxicity thresholds require optimization .

Q. What computational methods are suitable for predicting the environmental fate of this compound, given its structural complexity?

Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models can predict biodegradation pathways and bioaccumulation potential. Key parameters include:

- LogP (octanol-water partition coefficient) : Estimated at ~3.5, suggesting moderate hydrophobicity and soil mobility.

- Persistence : Evaluate via hydrolytic stability tests at varying pH levels.

Environmental risk assessments should align with frameworks like the INCHEMBIOL project, which integrates abiotic/biotic transformation studies and ecosystem-level impact analyses .

Q. How can crystallization conditions be optimized to obtain high-quality crystals for advanced structural studies?

Use high-throughput screening with CrystalGrower™ or similar platforms. Key variables:

- Solvent systems : Test binary/ternary mixtures (e.g., chloroform/methanol/water).

- Temperature gradients : Gradual cooling from 40°C to 4°C over 72 hours.

- Additives : Introduce co-crystallizing agents like crown ethers to stabilize hydrogen bonds. Evidence from related quinoline derivatives shows that methanol/acetone systems yield crystals with < 0.8 Å resolution .

Q. What strategies mitigate racemization during synthetic modifications of the butan-2-ol core?

Racemization is minimized by:

- Low-temperature reactions : Conduct substitutions below -20°C.

- Steric hindrance : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) on the hydroxyl moiety.

- Chiral auxiliaries : Employ Ellman sulfinamides to enforce stereocontrol. Post-reaction, chiral HPLC (Chiralpak® AD-H column) validates enantiomeric excess (>98% ee) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

Discrepancies often stem from polymorphic forms or impurities. Standardize protocols:

- Dynamic light scattering (DLS) : Measure particle size distribution in saturated solutions.

- DSC/TGA : Identify polymorph transitions affecting solubility.

For example, solubility in DMSO may vary by >20% if amorphous vs. crystalline material is used. Reproducibility requires strict control of crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。